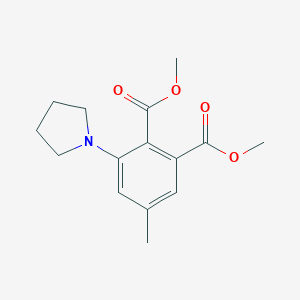
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate (DMPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that has a molecular formula of C14H17NO4 and a molecular weight of 271.29 g/mol. DMPP is commonly used as a pesticide and has been found to have potential applications in various fields such as agriculture, medicine, and environmental science.
Mecanismo De Acción
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of nitrosomonas bacteria, which are responsible for converting ammonium to nitrite in the soil. This leads to a reduction in the loss of nitrogen from soil and increased crop yields. In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have various biochemical and physiological effects. In agriculture, it can reduce the loss of nitrogen from soil, leading to increased crop yields. In medicine, it can improve cognitive function and inhibit the growth of cancer cells. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and has low toxicity. However, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments. It also has limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate. In agriculture, further studies are needed to determine the optimal application rates and timings for Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate to maximize its effectiveness in reducing nitrogen loss from soil. In medicine, further studies are needed to determine the potential applications of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the long-term effects of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate on the environment and human health.
Métodos De Síntesis
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can be synthesized using various methods, including the reaction of phthalic anhydride with methylamine and subsequent methylation with dimethyl sulfate. Another method involves the reaction of phthalic anhydride with pyrrolidine followed by methylation with dimethyl sulfate. Both methods have been found to be efficient in producing Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in high yields.
Aplicaciones Científicas De Investigación
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been found to be an effective nitrification inhibitor that can reduce the loss of nitrogen from soil, leading to increased crop yields. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been studied for its potential to reduce greenhouse gas emissions from agricultural practices.
In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propiedades
Nombre del producto |
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
dimethyl 5-methyl-3-pyrrolidin-1-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-10-8-11(14(17)19-2)13(15(18)20-3)12(9-10)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
Clave InChI |
IZXXBRMDRGAARS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)C(=O)OC)N2CCCC2 |
SMILES canónico |
CC1=CC(=C(C(=C1)N2CCCC2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
